molecular formula C20H27N3O4 B1507051 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane CAS No. 885275-76-3

1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane

Cat. No.: B1507051
CAS No.: 885275-76-3
M. Wt: 373.4 g/mol
InChI Key: CSTJAORIIIMUKU-UHFFFAOYSA-N
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Description

1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane is a synthetic organic compound featuring a seven-membered 1,4-diazepane ring with three key substituents:

  • A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
  • A carboxy (COOH) functional group.
  • A 1H-indol-2-yl-methyl moiety attached to the C4 position of the diazepane core.

The carboxy group may facilitate salt formation or coordination with metal ions, influencing pharmacokinetic properties.

Properties

IUPAC Name

2-(1H-indol-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-10-6-9-22(11-12-23)17(18(24)25)16-13-14-7-4-5-8-15(14)21-16/h4-5,7-8,13,17,21H,6,9-12H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTJAORIIIMUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722963
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](1H-indol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-76-3
Record name α-[4-[(1,1-Dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepin-1-yl]-1H-indole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](1H-indol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane, with CAS number 885275-76-3, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of 1,4-diazepanes, which are known for their pharmacological properties. The molecular formula for this compound is C20_{20}H27_{27}N3_3O4_4, and it has a molecular weight of 373.45 g/mol.

Research indicates that 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane may act as a selective agonist for Cannabinoid Receptor 2 (CB2). This is significant because CB2 receptors are primarily involved in modulating immune responses and inflammation. Compounds that selectively activate CB2 without affecting Cannabinoid Receptor 1 (CB1) are of particular interest due to their potential therapeutic applications in pain management and inflammatory diseases .

Pharmacological Studies

A high-throughput screening campaign revealed that various 1,4-diazepane derivatives, including this compound, exhibited potent activity as CB2 agonists. The selectivity against CB1 is particularly beneficial as it reduces the psychoactive effects commonly associated with cannabinoids .

Stability and Metabolism

Despite its promising activity, some studies highlighted issues with metabolic stability in liver microsomes. Modified derivatives have been developed to enhance stability while maintaining biological efficacy. These modifications are crucial for improving pharmacokinetic profiles and ensuring effective dosing in vivo .

Case Study: Antinociceptive Effects

A study focusing on the antinociceptive properties of diazepane derivatives demonstrated that compounds similar to 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane showed significant pain-relieving effects in animal models. These findings support the potential use of such compounds in developing non-opioid analgesics .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightCB2 Agonist Activity
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane885275-76-3373.45 g/molYes
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine885275-32-1359.43 g/molYes

This table summarizes the biological activity of related compounds, indicating that structural modifications can influence receptor selectivity and potency.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane (Target Compound) ~C20H27N3O4* ~377.45 g/mol* Boc, carboxy, indol-2-yl-methyl Indole moiety for receptor targeting; Boc protection enhances stability .
1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane C17H25N3O4 335.40 g/mol Boc, carboxy, pyridin-3-yl-methyl Pyridine substituent improves solubility; used in nicotinic receptor studies.
1-Boc-4-(CARBOXY-FURAN-2-YL-METHYL)-[1,4]DIAZEPANE C17H25N3O4 335.40 g/mol Boc, carboxy, furan-2-yl-methyl Furan group increases metabolic stability; lower lipophilicity .
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane C14H17ClN4 276.76 g/mol 3-chlorophenyl-pyrazole High 5-HT7R selectivity; reduces self-grooming in autism models .
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) C10H15N3 177.25 g/mol Pyridin-3-yl Binds nicotinic acetylcholine receptors (nAChRs); agonist activity .
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane C18H20ClN2 298.82 g/mol 4-chlorophenyl-phenylmethyl Bulky aromatic substituent; potential CNS activity .

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs .

Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-diazepane
CAS Number 885275-76-3
Molecular Formula C20H27N3O4
Molecular Weight 373.45 g/mol
IUPAC Name 2-(1H-indol-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Purity (commercial) ≥98%
Physical Appearance Brown solid (at room temperature)

Preparation Methods

Overview:
The synthesis of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-diazepane generally involves the following key steps:

  • Construction of thediazepane core
  • Introduction of the indole moiety at the appropriate position
  • Protection of the amine group with a tert-butoxycarbonyl (Boc) group
  • Final carboxymethylation to yield the target compound

Stepwise Synthesis Strategy

Step Description Typical Reagents/Conditions
1 Synthesis ofdiazepane core Cyclization of appropriate diamine with dihaloalkane
2 Boc protection of the diazepane nitrogen Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO₃)
3 Alkylation with indole-2-acetic acid (or derivative) Base (e.g., K₂CO₃), DMF or DMSO as solvent
4 Carboxymethylation at the 4-position Haloacetic acid or ester, base
5 Purification and characterization Column chromatography, recrystallization
Detailed Step Analysis

Step 1: Diazepane Core Formation
A diamine (such as 1,4-diaminobutane) is reacted with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions to form the seven-membered diazepane ring.

Step 2: Boc Protection
The secondary amine of the diazepane is protected using di-tert-butyl dicarbonate in the presence of a mild base to yield the Boc-protected diazepane.

Summary Table: Key Preparation Data

Parameter Value/Range
Overall Yield 25–40% (multi-step synthesis)
Purity ≥98% (commercial standard)
Main Solvents DMF, DMSO, DCM, ethanol
Key Reagents Boc2O, indole-2-acetic acid, dihaloalkane
Reaction Time Several hours to overnight
Physical Form Brown solid

For further optimization or scale-up, consultation of primary literature and adaptation of protocols for similar indole-diazepane derivatives is recommended, as specific conditions may vary depending on the desired scale and application.

Q & A

Q. What are the key synthetic challenges in preparing 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane, and how can they be addressed?

Answer: The synthesis involves introducing the Boc (tert-butoxycarbonyl) protecting group to the diazepane nitrogen and coupling the indole-carboxy moiety. Key challenges include:

  • Steric hindrance : The Boc group may impede nucleophilic substitution at the diazepane nitrogen. Use bulky bases (e.g., KOtBu) to deprotonate the nitrogen and enhance reactivity .
  • Coupling efficiency : The indole-carboxy methyl group requires precise activation. Employ coupling agents like EDCI/HOBt in anhydrous DMF to facilitate amide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/methanol (95:5 to 80:20) effectively separates intermediates .

Q. How can researchers optimize reaction yields during the Boc protection step?

Answer:

  • Stoichiometry : Use a 1.2:1 molar ratio of Boc anhydride to diazepane to ensure complete protection while minimizing side reactions .
  • Temperature : Conduct reactions at 0–5°C to reduce exothermic side reactions (e.g., carbamate hydrolysis) .
  • Workup : Quench with ice-cold water and extract with dichloromethane to recover the Boc-protected intermediate in >85% yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), diazepane methylene protons (2.1–3.5 ppm), and indole aromatic protons (6.8–7.6 ppm) .
  • LC/MS : Confirm molecular weight ([M+H]+ expected at ~430–450 Da) and monitor purity (>95%) .
  • IR spectroscopy : Validate carboxy C=O stretching (~1700 cm⁻¹) and Boc C-O-C absorption (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) to predict electronic properties and reactive sites. For example, the carboxy group’s electron-withdrawing effect can be modeled to assess its impact on diazepane ring flexibility .
  • Molecular docking : Simulate binding to targets (e.g., serotonin receptors) by aligning the indole moiety with hydrophobic pockets and the carboxy group with polar residues .

Q. How can contradictory biological activity data be resolved?

Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, discrepancies in IC50 values may arise from differences in buffer ionic strength .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., Boc deprotection) that could interfere with activity assays .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing indole with pyridine) to isolate pharmacophoric features .

Q. What strategies improve stability during long-term storage?

Answer:

  • Temperature control : Store at –20°C under argon to prevent Boc group hydrolysis .
  • Lyophilization : Freeze-dry the compound in tert-butanol to maintain crystallinity and reduce moisture uptake .
  • Stability assays : Monitor degradation via HPLC every 3 months; >90% purity after 12 months indicates acceptable stability .

Methodological Notes

  • Synthesis : Prioritize Boc protection early to prevent side reactions at the diazepane nitrogen .
  • Characterization : Combine NMR, MS, and IR for unambiguous structural assignment .
  • Computational modeling : Validate DFT predictions with experimental kinetics to refine reactivity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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